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molecular formula C16H25NO2 B8336664 n-octyl N-methylanthranilate

n-octyl N-methylanthranilate

Cat. No. B8336664
M. Wt: 263.37 g/mol
InChI Key: JUJFZMFQRDCBHP-UHFFFAOYSA-N
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Patent
US04021470

Procedure details

To 65 g. of 1-octanol heated at 108° C. there was added 53.1 g. of N-methylisatoic anhydride in portions during 3.5 hours and the reaction mixture was further heated at 108° C. for 1.75 hours after addition was completed. The reaction mixture was distilled to remove unreacted octanol and to afford the n-octyl N-methylanthranilate as the liquid distillate fraction, b.p. 160°-168° C. at less than 0.1 mm pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8](=O)[O:7][C:5](=[O:6])[C:4]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:3]12>C(O)CCCCCCC>[CH3:1][NH:2][C:3]1[C:4](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:5]([O:7][CH2:8][CH2:5][CH2:4][CH2:3][CH2:13][CH2:12][CH2:11][CH3:10])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C(C(=O)OC1=O)=CC=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there was added 53.1 g
ADDITION
Type
ADDITION
Details
after addition
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove unreacted octanol

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(C(=O)OCCCCCCCC)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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